molecular formula C23H16N2O B11568891 6-(3-Methylphenyl)benzo[a]phenazin-5-ol

6-(3-Methylphenyl)benzo[a]phenazin-5-ol

Cat. No.: B11568891
M. Wt: 336.4 g/mol
InChI Key: HIFMFYDVYQGTMH-UHFFFAOYSA-N
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Description

6-(3-Methylphenyl)benzo[a]phenazin-5-ol is a derivative of phenazine, a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities. Phenazines are widely studied due to their antimicrobial, antitumor, antioxidant, and neuroprotective properties

Preparation Methods

Chemical Reactions Analysis

6-(3-Methylphenyl)benzo[a]phenazin-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .

Scientific Research Applications

6-(3-Methylphenyl)benzo[a]phenazin-5-ol has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its antimicrobial and antitumor activities. In medicine, it shows potential as a therapeutic agent due to its ability to interact with various biological targets. In industry, it is used in the development of dyes and pigments .

Mechanism of Action

The mechanism of action of 6-(3-Methylphenyl)benzo[a]phenazin-5-ol involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors on the surface of cells, triggering a cascade of intracellular events that result in its biological effects .

Comparison with Similar Compounds

6-(3-Methylphenyl)benzo[a]phenazin-5-ol can be compared to other phenazine derivatives such as pyocyanin, chlororaphine, and iodinin. While these compounds share a similar core structure, this compound is unique due to the presence of the 3-methylphenyl group, which can influence its biological activity and chemical reactivity .

Properties

Molecular Formula

C23H16N2O

Molecular Weight

336.4 g/mol

IUPAC Name

6-(3-methylphenyl)benzo[a]phenazin-5-ol

InChI

InChI=1S/C23H16N2O/c1-14-7-6-8-15(13-14)20-22-21(16-9-2-3-10-17(16)23(20)26)24-18-11-4-5-12-19(18)25-22/h2-13,26H,1H3

InChI Key

HIFMFYDVYQGTMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24)O

Origin of Product

United States

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